molecular formula C22H14BrN3O6 B11629849 3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B11629849
M. Wt: 496.3 g/mol
InChI Key: PULXZJYQXYSHPR-WQRHYEAKSA-N
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Description

3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multi-step organic reactions. The general synthetic route may include the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromo and nitro groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the pyrazole ring: This step involves the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Coupling of the furan and pyrazole rings: This can be done through a Wittig reaction or similar methodologies to form the desired linkage.

    Introduction of the benzoic acid moiety: This final step can be achieved through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Azide or thiol-substituted products.

Scientific Research Applications

3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Can be used in the synthesis of novel polymers and materials with specific properties.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4Z)-4-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
  • 3-[(4Z)-4-{[5-(2-fluoro-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Uniqueness

The uniqueness of 3-[(4Z)-4-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid lies in the presence of the bromo and nitro groups on the furan ring, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C22H14BrN3O6

Molecular Weight

496.3 g/mol

IUPAC Name

3-[(4Z)-4-[[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C22H14BrN3O6/c1-12-18(21(27)25(24-12)14-4-2-3-13(9-14)22(28)29)11-16-6-8-20(32-16)17-7-5-15(26(30)31)10-19(17)23/h2-11H,1H3,(H,28,29)/b18-11-

InChI Key

PULXZJYQXYSHPR-WQRHYEAKSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC(=C4)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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